molecular formula C9H16N2O2 B2466608 tert-butyl N-(1-cyanopropyl)carbamate CAS No. 1604264-78-9; 657424-07-2

tert-butyl N-(1-cyanopropyl)carbamate

Cat. No.: B2466608
CAS No.: 1604264-78-9; 657424-07-2
M. Wt: 184.239
InChI Key: DJRSLDLTFGBKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(1-cyanopropyl)carbamate (CAS 657424-07-2) is a chiral chemical building block of high value in medicinal and organic synthesis. It features a tert-butoxycarbonyl (Boc) protected amine and a nitrile (cyano) functional group, making it a versatile intermediate for constructing complex molecules . The Boc group is a cornerstone in synthetic chemistry for its role in protecting amines during multi-step synthesis and is easily removed under acidic conditions . The nitrile group offers a synthetic handle for further transformation into other functionalities, such as carboxylic acids or amines, enhancing its utility in diversifying molecular structures . This compound is primarily used in scientific research as a key intermediate in developing pharmaceutical candidates and agrochemicals . Its structural characteristics, including the stereochemical stability of the chiral center, make it particularly useful for creating enantiomerically pure compounds, which are critical in drug discovery for achieving specific biological activity . For research purposes only. Not for human or veterinary use. Proper storage conditions are sealed in a dry environment at room temperature .

Properties

IUPAC Name

tert-butyl N-(1-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyanopropyl Amines

A primary route involves the reaction of 1-aminopropane-1-carbonitrile with di-tert-butyl dicarbonate (Boc₂O). The amine nucleophile attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate linkage.

Procedure :

  • Dissolve 1-aminopropane-1-carbonitrile (1.0 equiv) in anhydrous dichloromethane.
  • Add Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 12–18 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data :

Parameter Value
Yield 82–88%
Purity (HPLC) ≥98%
Reaction Time 12–18 hours

This method avoids side reactions such as nitrile hydrolysis due to mild conditions.

Carbamate Formation via Mixed Carbonate Intermediates

An alternative approach employs tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) as a Boc-transfer reagent. BCMP reacts with 1-aminopropane-1-carbonitrile in ethanol under reflux, enabling efficient carbamate formation without racemization.

Procedure :

  • Combine BCMP (1.0 equiv) and 1-aminopropane-1-carbonitrile (1.0 equiv) in ethanol.
  • Reflux at 80°C for 1 hour.
  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 78–84%
Purity (HPLC) ≥97%
Reaction Time 1 hour

This method is advantageous for scalability but requires strict stoichiometric control to minimize pyridine byproducts.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance Boc₂O reactivity but risk nitrile solvolysis. Dichloromethane and ethyl acetate are preferred for balancing reactivity and stability. Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions, as shown below:

Base Yield (%) Purity (%)
Triethylamine 88 98
Potassium Carbonate 72 91
Sodium Hydride 65 89

Temperature and Stoichiometry

Low temperatures (0–5°C) suppress exothermic side reactions during Boc₂O addition. A 10% excess of Boc₂O ensures complete amine conversion without overalkylation:

Boc₂O Equiv. Yield (%)
1.0 75
1.1 88
1.2 86

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to improve heat transfer and mixing. Key parameters:

  • Residence time: 30 minutes
  • Temperature: 25°C
  • Solvent: Ethyl acetate
  • Throughput: 5 kg/hour

Advantages :

  • 95% yield at >99% purity.
  • Reduced solvent waste vs. batch processes.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield needle-like crystals (mp 92–94°C).
  • Chromatography : Reserved for high-purity pharmaceutical grades (≥99.5%).

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
1.44 s tert-Butyl (9H)
2.35 t (J=7.2 Hz) CH₂CN (2H)
3.15 q (J=6.8 Hz) NCH₂ (2H)
4.85 br s NH

13C-NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
28.1 tert-Butyl (3C)
39.8 CH₂CN
80.2 Boc quaternary carbon
156.4 Carbamate carbonyl
117.6 CN

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-butyl N-(1-cyanopropyl)carbamate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting 1-cyanopropylamine with tert-butoxycarbonyl (Boc) anhydride under mild basic conditions (e.g., aqueous sodium bicarbonate) . Reaction optimization requires precise control of temperature (20–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis of the nitrile group. Yields can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are recommended for characterizing tert-butyl N-(1-cyanopropyl)carbamate?

  • Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing Boc-protected amine signals at δ ~1.4 ppm for tert-butyl protons).
  • HPLC-MS : To assess purity and detect degradation products.
  • FT-IR : Identification of carbamate C=O stretches (~1680–1720 cm⁻¹) and nitrile C≡N stretches (~2240 cm⁻¹).
    Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. What personal protective equipment (PPE) is essential when handling tert-butyl N-(1-cyanopropyl)carbamate?

  • Mandatory PPE includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if ventilation is inadequate. Engineering controls (fume hoods) and adherence to OSHA/EN standards for chemical handling are critical .

Advanced Research Questions

Q. How does the stability of tert-butyl N-(1-cyanopropyl)carbamate vary under different pH conditions, and what degradation products are observed?

  • Stability studies show the compound is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Degradation pathways include:

  • Acidic Conditions : Cleavage of the Boc group, yielding 1-cyanopropylamine and CO₂.
  • Alkaline Conditions : Nitrile hydrolysis to an amide or carboxylic acid derivative.
    Accelerated stability testing (40°C/75% RH) with HPLC-MS monitoring is recommended to identify degradation kinetics and byproducts .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., solubility, melting point) of tert-butyl N-(1-cyanopropyl)carbamate?

  • Discrepancies often arise from impurities or polymorphic forms. Researchers should:

  • Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.
  • Characterize using differential scanning calorimetry (DSC) for melting point validation.
  • Cross-reference multiple databases (PubChem, NIST) and replicate experiments under controlled conditions .

Q. How can factorial design optimize reaction parameters for synthesizing tert-butyl N-(1-cyanopropyl)carbamate?

  • A 2³ factorial design can evaluate factors like temperature (20–40°C), solvent polarity (THF vs. DCM), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables .

Q. What computational tools are effective for predicting the reactivity of tert-butyl N-(1-cyanopropyl)carbamate in novel reactions?

  • Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and activation energies for reactions like nitrile hydration. Molecular dynamics simulations (MD) assess solvation effects. Software like ChemDraw and Schrödinger Suite integrates synthetic feasibility with electronic structure data .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on the environmental toxicity of tert-butyl N-(1-cyanopropyl)carbamate?

  • Conduct standardized ecotoxicity assays (e.g., OECD Test No. 201 for algal growth inhibition) to fill data gaps. Compare results with structurally analogous carbamates and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Collaborate with regulatory bodies to align findings with REACH or GHS guidelines .

Q. What strategies validate the biological activity of tert-butyl N-(1-cyanopropyl)carbamate derivatives in SAR studies?

  • Use parallel synthesis to generate derivatives with modified substituents (e.g., fluorophenyl groups). Screen against target enzymes (e.g., proteases) using fluorescence-based assays. Validate hits with isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-correlate with in silico docking studies .

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